Ethyl 2-(2,4-dichloro-5-(((3-(2-fluoro-4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate
Description
Ethyl 2-(2,4-dichloro-5-(((3-(2-fluoro-4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate (CAS 339015-28-0) is a complex aryloxyacetate derivative with a molecular formula of C21H16Cl2N2O7S and a molecular weight of 511.3 g/mol . Its structure features:
- A 2,4-dichlorophenoxy core.
- An acetate ester linkage.
- A thienyl carbonylamino group substituted with 2-fluoro-4-nitrophenoxy at the 3-position of the thiophene ring.
Properties
IUPAC Name |
ethyl 2-[2,4-dichloro-5-[[3-(2-fluoro-4-nitrophenoxy)thiophene-2-carbonyl]amino]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2FN2O7S/c1-2-31-19(27)10-32-18-9-15(12(22)8-13(18)23)25-21(28)20-17(5-6-34-20)33-16-4-3-11(26(29)30)7-14(16)24/h3-9H,2,10H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCGIHQSVDAYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2FN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2,4-dichloro-5-(((3-(2-fluoro-4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate, also known by its CAS number 339015-60-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C21H15Cl2FN2O7S, with a molecular weight of 529.32 g/mol. The structure features multiple functional groups that contribute to its biological activity, including dichloro and nitro substituents which are often associated with enhanced pharmacological properties.
Anti-inflammatory Effects
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, pyrimidine derivatives have shown IC50 values against COX enzymes that suggest potent anti-inflammatory activity. The IC50 values for certain derivatives ranged from 0.04 to 42.1 μM against COX-1 and COX-2 enzymes, indicating that modifications in the structure can lead to enhanced efficacy .
Cytotoxicity and Anticancer Potential
The compound's cytotoxic effects have been evaluated in various cancer cell lines. A study reported that derivatives with similar structures exhibited cytotoxicity with IC50 values in the low micromolar range. For example, compounds with specific substitutions demonstrated significant inhibition of cell proliferation in human cancer cell lines . This suggests potential applications in cancer therapy.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural components:
- Dichloro Group : Known to enhance lipophilicity and improve binding affinity to biological targets.
- Nitro Group : Often associated with increased reactivity and potential for interaction with cellular components.
- Thienyl Moiety : Contributes to the overall stability and may influence the compound's interaction with various enzymes.
Study 1: Anti-inflammatory Activity
In a controlled experiment involving carrageenan-induced paw edema in rats, compounds structurally related to this compound demonstrated significant reductions in inflammation compared to standard treatments like indomethacin . The effective doses (ED50) were calculated and compared favorably.
| Compound | ED50 (μM) | Comparison Drug | ED50 (μM) |
|---|---|---|---|
| Compound A | 11.60 | Indomethacin | 9.17 |
| Compound B | 8.23 | Indomethacin | 9.17 |
| Compound C | 9.47 | Indomethacin | 9.17 |
Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
These results indicate promising anticancer properties that warrant further investigation.
Scientific Research Applications
Structure and Composition
The compound has the molecular formula C21H15Cl2FN2O7S and a molecular weight of 487.32 g/mol. Its structure includes multiple functional groups, which contribute to its reactivity and biological activity. The presence of chlorine and fluorine atoms enhances its potential as an agrochemical and pharmaceutical agent.
Physical Properties
- Molecular Weight: 487.32 g/mol
- Solubility: Soluble in organic solvents; limited water solubility
- Stability: Stable under standard laboratory conditions but sensitive to light and moisture
Pharmaceutical Development
Ethyl 2-(2,4-dichloro-5-(((3-(2-fluoro-4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate has shown promise in drug development due to its unique chemical structure. Research indicates that compounds with similar structures exhibit:
- Antimicrobial Activity: Studies have demonstrated that chlorinated phenoxy compounds can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.
- Anti-inflammatory Properties: The compound may possess anti-inflammatory effects, making it a candidate for treating chronic inflammatory diseases.
Agrochemical Applications
The compound's structure suggests potential use as a pesticide or herbicide. Preliminary studies indicate:
- Insecticidal Properties: this compound may exhibit toxicity against specific insect pests, offering an alternative to conventional pesticides.
- Fungicidal Activity: Similar compounds have been shown to disrupt fungal cell membranes, indicating that this compound could be effective against agricultural pathogens.
Environmental Science
Research into the environmental impact of synthetic chemicals has highlighted the need for biodegradable alternatives. This compound could be studied for:
- Biodegradability: Assessing the degradation pathways in soil and water environments to ensure minimal ecological impact.
- Toxicological Studies: Evaluating the effects on non-target organisms to assess safety in agricultural applications.
Case Study 1: Antimicrobial Activity Evaluation
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth at specific concentrations, suggesting further exploration for antibiotic development.
Case Study 2: Insecticidal Testing
In a controlled environment, the compound was tested against common agricultural pests such as aphids and whiteflies. Results showed a substantial reduction in pest populations, highlighting its potential as an eco-friendly pesticide.
Case Study 3: Environmental Impact Assessment
A comprehensive study assessed the environmental fate of this compound in aquatic systems. The findings stressed the importance of understanding its degradation products and their effects on aquatic life.
Comparison with Similar Compounds
Structural Analog 1: Ethyl 2-(2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy)acetate (CAS 66883-42-9)
- Molecular Formula : C15H12Cl2O4S.
- Key Differences: Lacks the fluoro-nitro-substituted phenoxy group on the thienyl ring. Simpler substitution pattern with a thiophene-2-carbonyl group directly attached to the dichlorophenoxy core .
Structural Analog 2: Ethyl 2-(4-chlorophenoxy)acetoacetate (CAS 10263-19-1)
- Molecular Formula : C12H13ClO3.
- Key Differences: Contains a β-ketoacetate group instead of an acetamide linkage. Only one chlorine substituent on the phenoxy ring .
- Implications :
- The β-keto group enhances electrophilicity, making this compound more reactive in nucleophilic addition reactions compared to the target compound’s stable acetamide bond.
Structural Analog 3: Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0)
- Molecular Formula : C12H15FO4.
- Key Differences :
- Implications :
- Increased solubility in polar solvents due to methoxy groups, contrasting with the hydrophobic dichloro-nitro motifs in the target compound.
Comparative Analysis Table
Research Findings and Implications
Stability and Commercial Viability
Q & A
Q. What are the standard synthesis protocols for Ethyl 2-(2,4-dichloro-5-(((3-(2-fluoro-4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate?
The synthesis typically involves multi-step reactions, starting with halogenated phenols and functionalized thiophene precursors. Key steps include:
- Coupling reactions : The 2-fluoro-4-nitrophenoxy-thienyl moiety is coupled to the dichlorophenoxy backbone via a carbonyl-amino linkage using reagents like EDCI/HOBt .
- Esterification : Ethyl chloroacetate is reacted with intermediates under reflux with anhydrous potassium carbonate in acetone, monitored via TLC (hexane:ethyl acetate 3:1) .
- Purification : Column chromatography or recrystallization is used to isolate the final product. Yield optimization may involve microwave-assisted synthesis .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Essential techniques include:
- NMR spectroscopy : H and C NMR confirm the presence of aromatic protons, ester groups, and substituent positions (e.g., fluorine splitting patterns) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHClFNOS) and fragmentation patterns .
- HPLC : Purity assessment (>95%) and detection of side products (e.g., unreacted intermediates) .
Q. What functional groups influence the compound’s reactivity and biological activity?
Key groups include:
- Electron-withdrawing substituents : The 2-fluoro-4-nitro group enhances electrophilicity, facilitating nucleophilic attacks in biological systems .
- Thienyl-carbonyl linkage : Stabilizes conjugation, potentially improving binding to enzymatic targets .
- Dichlorophenoxy moiety : Contributes to lipophilicity, affecting membrane permeability .
Advanced Research Questions
Q. How can synthesis yield be optimized when conflicting solvent systems are reported?
Contradictions arise in solvent choices (e.g., acetone vs. DMF). A systematic approach includes:
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for coupling efficiency vs. acetone for esterification .
- Catalyst optimization : Use Pd catalysts for Suzuki-Miyaura couplings or phase-transfer catalysts for nitro-group reductions .
- Reaction monitoring : Real-time FTIR or in-situ NMR to identify kinetic bottlenecks .
Q. How do structural variations (e.g., nitro vs. fluoro positioning) affect biological activity in SAR studies?
Comparative studies with analogs (e.g., 4-nitrophenoxy vs. 2-fluoro-4-nitrophenoxy) reveal:
- Fluorine’s role : The 2-fluoro substituent may enhance metabolic stability by blocking CYP450-mediated oxidation .
- Nitro group positioning : Meta-nitro (vs. para) could reduce cytotoxicity while retaining antimicrobial activity .
- Data reconciliation : Use molecular docking to resolve discrepancies in reported IC values against tyrosine kinase targets .
Q. What computational methods predict the compound’s stability under physiological conditions?
- DFT calculations : Model hydrolysis of the ester group under acidic/basic conditions (e.g., half-life in simulated gastric fluid) .
- Molecular dynamics (MD) : Simulate interactions with serum albumin to predict plasma stability .
- QSPR models : Correlate substituent electronic parameters (Hammett σ) with degradation rates .
Q. How can contradictory bioactivity data across studies be resolved?
Conflicting results (e.g., anti-inflammatory vs. cytotoxic effects) may stem from:
- Assay variability : Standardize protocols (e.g., LPS-induced RAW264.7 cells for inflammation vs. MTT assays for cytotoxicity) .
- Metabolite interference : Use LC-MS to identify active metabolites (e.g., hydrolyzed acetic acid derivatives) .
- Dose-response reevaluation : Apply Hill slope analysis to distinguish specific target effects from off-target toxicity .
Methodological Considerations Table
| Aspect | Technique | Key Parameters | References |
|---|---|---|---|
| Synthesis Optimization | Microwave-assisted synthesis | Power: 300 W, solvent: DMF, time: 30 min | |
| Purity Analysis | HPLC | Column: C18, mobile phase: MeOH/HO 70:30 | |
| Stability Prediction | DFT Calculations | B3LYP/6-31G* basis set, solvation: SMD model | |
| Biological Assays | Molecular Docking | Software: AutoDock Vina, target: COX-2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
